2-Fluoro-5-methoxybenzonitrile
Overview
Description
2-Fluoro-5-methoxybenzonitrile is a unique chemical compound with the empirical formula C8H6FNO . It has a molecular weight of 151.14 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-methoxybenzonitrile consists of a benzene ring substituted with a fluoro group at the 2nd position and a methoxy group at the 5th position . The compound has a monoisotopic mass of 151.043335 Da .Physical And Chemical Properties Analysis
2-Fluoro-5-methoxybenzonitrile is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 258.3±20.0 °C at 760 mmHg . The compound has a molar refractivity of 37.8±0.4 cm3 .Scientific Research Applications
Chemical Synthesis and Spectroscopy:
- 2-Fluoro-5-nitrobenzonitrile, a compound related to 2-Fluoro-5-methoxybenzonitrile, was synthesized and reacted with various compounds, providing insights into the proton magnetic resonance spectra of the resultant derivatives (Wilshire, 1967).
- A study on the phenylation of fluorobenzonitriles using benzonitrile radical anions in liquid ammonia, which includes compounds like 3-methoxybenzonitrile, demonstrates the potential of these compounds in developing new approaches to fluorinated cyanobisarenes (Peshkov et al., 2019).
Material Science and Non-linear Optics:
- Research into 5-fluoro-2-methylbenzonitrile, closely related to 2-Fluoro-5-methoxybenzonitrile, includes experimental and theoretical approaches to understand its molecular structure, vibrational spectra, and non-linear optics (NLO) properties. This highlights the significance of such compounds in the field of spectroscopy and materials science (Kumar & Raman, 2017).
Electrochemistry and Energy Storage:
- A study on fluoro-substituted conjugated polyindole, which includes the synthesis of poly(5-fluoroindole), demonstrates the potential of fluoro-substituted compounds in the development of high-performance materials for charge storage, significantly differing from non-fluorinated counterparts (Wang et al., 2019).
Pharmaceutical Chemistry:
- Synthesis of substituted 2-amino-4-quinazolinones via ortho-fluorobenzoyl guanidines, starting from 2,6-difluoro-4-methoxybenzonitrile, is an example of the application of fluoro-methoxybenzonitriles in the creation of pharmaceutical compounds (Fray et al., 2006).
Safety And Hazards
2-Fluoro-5-methoxybenzonitrile is classified as acutely toxic, causing harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . The compound is classified under hazard class 6.1C, which includes combustible, acute toxic category 3 compounds, or compounds which cause chronic effects .
Future Directions
While specific future directions for 2-Fluoro-5-methoxybenzonitrile are not mentioned in the available literature, its classification as a unique chemical and an aryl fluorinated building block suggests potential use in the development of new organic compounds . As with any chemical compound, future research and development will be guided by its properties and potential applications in various fields.
properties
IUPAC Name |
2-fluoro-5-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLRHYLNXWZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379094 | |
Record name | 2-Fluoro-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxybenzonitrile | |
CAS RN |
127667-01-0 | |
Record name | 2-Fluoro-5-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127667-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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